4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-(pyrrolidin-1-yl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptor sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-methyl-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-8-14(12-10(9)11)7-6-13-4-2-3-5-13/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
UVYNOFLNKXYTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCN2CCCC2 |
Origin of Product |
United States |
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